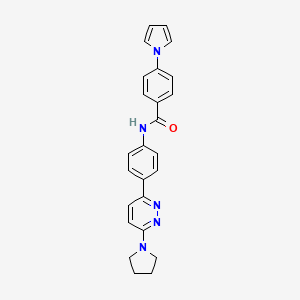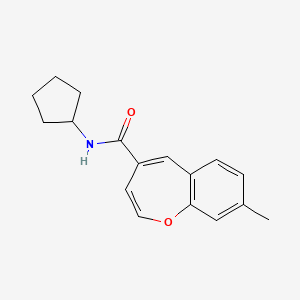![molecular formula C13H15N3O2 B2983267 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226104-81-9](/img/structure/B2983267.png)
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a member of the pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds . They contain a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a palladium-catalyzed reaction conducted under microwave irradiation has been used to produce compounds related to this molecule .Molecular Structure Analysis
The molecular formula of this compound is C10H9N3O2 . The NMR spectrum provides detailed information about the structure of the molecule . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the Buchwald–Hartwig reaction conditions with corresponding benzimidazoles have been used in the final steps of the synthesis .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.77±0.1 g/cm3 . The NMR spectrum provides additional information about the chemical properties of the molecule .科学的研究の応用
Regioselective Synthesis and Chemical Properties
The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives showcases the versatility and reactivity of this compound class. Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunable regioselectivity of N-alkylation and the potential for creating diverse chemical structures. This synthesis approach is crucial for the development of compounds with varied biological activities and material science applications (Drev et al., 2014).
Heterocyclic Compound Synthesis
The research conducted by Reddy et al. (2005) and others has contributed significantly to the synthesis methodologies of pyrazolo[1,5-a]pyrimidines. These compounds are of interest due to their structural resemblance to purines and their wide range of potential therapeutic applications. The studies highlight the utility of these compounds in synthesizing polyfunctional N-heterocycles, an important area in medicinal chemistry (Reddy et al., 2005).
Potential Anticancer Agents
Organometallic complexes incorporating pyrazolo[1,5-a]pyrimidine derivatives, such as those studied by Stepanenko et al. (2011), indicate the potential of these compounds as anticancer agents. By modifying the synthesis of these complexes and exploring their structure-activity relationships, researchers can better understand their mechanism of action and optimize their anticancer properties (Stepanenko et al., 2011).
Synthesis of Fused Heterocycles
The synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[1,5-a]pyrimidines, underscores the importance of these compounds in creating diverse heterocyclic libraries. Volochnyuk et al. (2010) demonstrated that these libraries could undergo various combinatorial transformations, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing novel compounds with potential pharmacological activities (Volochnyuk et al., 2010).
特性
IUPAC Name |
7-cyclopropyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)9-6-12-14-10(13(17)18)5-11(8-3-4-8)16(12)15-9/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBWTXWYXLYXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

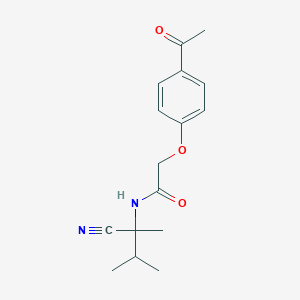
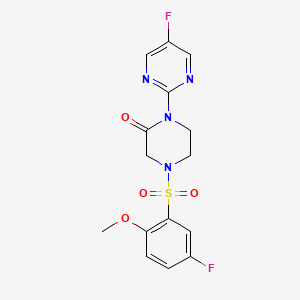
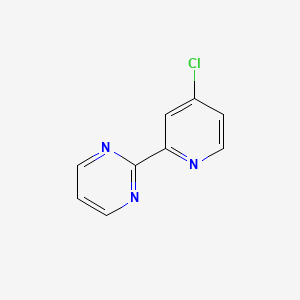
![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)

![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)


